Tetrapeptide-11

Übersicht

Beschreibung

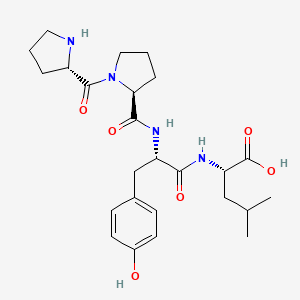

Tetrapeptide-11, also known as Acetyl this compound, is a synthetic peptide composed of four amino acids: proline, proline, tyrosine, and leucine. This compound is primarily used in the cosmetic industry for its anti-aging properties. It is known to improve skin elasticity and cohesion by stimulating the synthesis of key proteins such as Syndecan-1 and Collagen XVII .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Tetrapeptide-11 is synthesized using solid-phase peptide synthesis (SPPS), a method that allows for the sequential addition of amino acids to a growing peptide chain. The process involves the following steps:

Attachment of the first amino acid: to a solid resin.

Deprotection: of the amino acid’s reactive group.

Coupling: of the next amino acid using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC).

Repetition: of deprotection and coupling steps until the desired peptide sequence is obtained.

Cleavage: of the peptide from the resin and final deprotection to yield the free peptide.

Industrial Production Methods: In an industrial setting, the synthesis of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often used to enhance efficiency and yield. The process is optimized to ensure high purity and minimal by-products .

Analyse Chemischer Reaktionen

Types of Reactions: Tetrapeptide-11 can undergo various chemical reactions, including:

Oxidation: This reaction can occur at the tyrosine residue, leading to the formation of dityrosine.

Reduction: Reduction reactions are less common but can involve the peptide backbone.

Substitution: Substitution reactions can occur at the amino acid side chains, particularly at the proline residues.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide (H₂O₂) or other oxidizing agents under mild conditions.

Reduction: Reducing agents such as sodium borohydride (NaBH₄).

Substitution: Various nucleophiles under basic conditions.

Major Products:

Oxidation: Dityrosine and other oxidized derivatives.

Reduction: Reduced forms of the peptide.

Substitution: Modified peptides with substituted side chains.

Wissenschaftliche Forschungsanwendungen

Tetrapeptide-11 has a wide range of applications in scientific research:

Chemistry: Used as a model compound for studying peptide synthesis and reactions.

Biology: Investigated for its role in cell signaling and protein interactions.

Medicine: Explored for its potential in wound healing and tissue regeneration.

Industry: Widely used in cosmetic formulations for its anti-aging properties

Wirkmechanismus

Tetrapeptide-11 exerts its effects by stimulating the synthesis of key proteins involved in skin structure and cohesion. It specifically targets:

Syndecan-1: A proteoglycan that plays a crucial role in cell adhesion and signaling.

Collagen XVII: A protein found in hemidesmosomes that influences the adhesion between the epidermis and the dermo-epidermal junction.

The peptide enhances the production of these proteins, leading to improved skin elasticity and firmness .

Vergleich Mit ähnlichen Verbindungen

Acetyl Tetrapeptide-9: Stimulates collagen Type I and lumican synthesis.

Palmitoyl Tetrapeptide-7: Known for its anti-inflammatory properties.

Palmitoyl Oligopeptide: Promotes collagen and elastin production.

Comparison: Tetrapeptide-11 is unique in its ability to specifically stimulate Syndecan-1 and Collagen XVII synthesis, making it particularly effective in improving skin cohesion and elasticity. Other peptides may target different proteins or pathways, leading to varied effects on skin health .

Biologische Aktivität

Tetrapeptide-11, also known as Acetyl this compound, is a synthetic peptide with significant biological activity, particularly in skin care and anti-aging formulations. Composed of four amino acids (Ac-Pro-Pro-Tyr-Leu), it has been shown to stimulate the synthesis of key proteins such as Syndecan-1 and Collagen XVII, which are crucial for maintaining skin structure and integrity. This article explores the biological activities, mechanisms of action, and clinical applications of this compound, supported by data tables and case studies.

This compound exerts its effects primarily through the following mechanisms:

- Syndecan-1 Stimulation : It enhances the production of Syndecan-1, a proteoglycan that plays a vital role in cell adhesion and signaling, thereby improving skin elasticity and cohesion .

- Collagen Synthesis : By promoting Collagen XVII synthesis, this compound contributes to the structural integrity of the epidermis, counteracting the thinning associated with aging .

- Cell Proliferation : The peptide encourages the proliferation of dermal fibroblasts and epidermal keratinocytes, which are essential for skin regeneration and repair .

Biological Activity

The biological activity of this compound has been validated through various studies. Below is a summary of its effects based on recent research findings.

Table 1: Summary of Biological Activities of this compound

Clinical Studies

Several clinical studies have demonstrated the efficacy of this compound in cosmetic applications:

- Anti-Wrinkle Efficacy : A double-blind study involving 30 participants aged 40-65 showed that daily application of a cream containing 2% Acetyl this compound resulted in a statistically significant reduction in wrinkle depth after 8 weeks compared to a placebo group .

- Skin Hydration Improvement : In a randomized controlled trial, subjects using a formulation with this compound exhibited improved skin hydration levels measured by corneometry after four weeks .

- Firmness Assessment : A study assessed skin firmness using cutometry before and after treatment with a topical formulation containing Acetyl this compound. Results indicated an increase in skin firmness by approximately 15% over six weeks .

Case Studies

Case Study 1: Aging Skin

A cohort study focused on women aged 50-70 using products with Acetyl this compound showed marked improvements in skin texture and elasticity over three months. Participants reported enhanced satisfaction with their skin's appearance, correlating with objective measurements of increased collagen density in dermal biopsies.

Case Study 2: Sensitive Skin

In another study involving individuals with sensitive skin conditions, Acetyl this compound was applied as part of a skincare regimen. The results indicated a reduction in irritation markers and improved overall skin tolerance, demonstrating its suitability for sensitive skin types .

Eigenschaften

IUPAC Name |

(2S)-2-[[(2S)-3-(4-hydroxyphenyl)-2-[[(2S)-1-[(2S)-pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]propanoyl]amino]-4-methylpentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H36N4O6/c1-15(2)13-20(25(34)35)28-22(31)19(14-16-7-9-17(30)10-8-16)27-23(32)21-6-4-12-29(21)24(33)18-5-3-11-26-18/h7-10,15,18-21,26,30H,3-6,11-14H2,1-2H3,(H,27,32)(H,28,31)(H,34,35)/t18-,19-,20-,21-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISJKIHHTPAQLLW-TUFLPTIASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)O)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C2CCCN2C(=O)C3CCCN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)O)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@@H]2CCCN2C(=O)[C@@H]3CCCN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H36N4O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

488.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

884336-38-3 | |

| Record name | Tetrapeptide-11 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0884336383 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | TETRAPEPTIDE-11 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q0048FR38J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.